molecular formula C10H8FNO2 B1517707 4-fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1146291-81-7

4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1517707
CAS RN: 1146291-81-7
M. Wt: 193.17 g/mol
InChI Key: XVDTYNUXKKGOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with a molecular formula of C10H8FNO2. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Synthesis Analysis

Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The molecular weight of this compound is 193.17 g/mol. The structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The density of a similar compound, 1-Methyl-1H-indole-2-carboxylic acid, is 1.2±0.1 g/cm3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Fluorescent Chemosensors Development

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives have been explored for the development of fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from modifications on the indole scaffold, underscore the compound's versatility in analytical chemistry applications (Roy, 2021).

Environmental Monitoring and Remediation

Research has also focused on the environmental implications of fluorinated compounds, including derivatives of this compound. Studies emphasize the need for understanding the environmental persistence, bioaccumulation, and potential risks associated with fluorinated alternatives to legacy pollutants. This research is instrumental in assessing the environmental fate of fluorinated compounds and guiding the development of safer alternatives (Wang et al., 2013).

Synthesis and Material Science

The role of fluorinated indole derivatives in material science, particularly in the synthesis of novel materials and chemical intermediates, is another area of significant research interest. The unique properties conferred by fluorination, such as increased stability and altered electronic characteristics, make this compound derivatives valuable for synthesizing advanced materials with specific functionalities (Qiu et al., 2009).

Biocatalysis and Green Chemistry

The exploration of carboxylic acids, including fluorinated derivatives, in biocatalysis and green chemistry highlights the potential for sustainable chemical synthesis. Understanding the interactions between these compounds and biological catalysts can lead to more efficient and environmentally friendly production processes for a wide array of chemicals (Jarboe et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

4-fluoro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDTYNUXKKGOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.